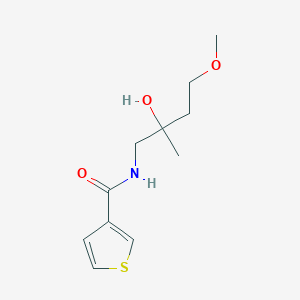

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique structural features. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxamide group attached to the third position of the thiophene ring. The compound also features a hydroxy and methoxy substituted butyl side chain, contributing to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Attachment of the Side Chain: The side chain can be introduced through nucleophilic substitution reactions, where the hydroxy and methoxy groups are added using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Conversion of the carboxamide group to an amine.

Substitution: Replacement of the methoxy group with other nucleophiles, leading to various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is part of a broader class of thiophene derivatives known for their anticancer properties. Thiophene compounds have been shown to interact with various biological targets, including kinases involved in cancer progression. The structural features of thiophenes enhance their ability to bind to these targets, making them promising candidates in cancer drug development .

2. Anti-inflammatory Effects

Research indicates that thiophene derivatives can exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. The specific structure of this compound may enhance its efficacy in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

3. Antidiabetic Properties

Thiophenes have also been explored for their potential in managing diabetes. The compound's ability to modulate glucose metabolism and improve insulin sensitivity could be attributed to its interaction with various metabolic pathways .

Cosmetic Applications

1. Skin Care Formulations

The compound's unique chemical properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its antioxidant properties can protect the skin from oxidative stress, while its hydrophilic nature may enhance skin hydration and barrier function. Studies suggest that compounds like this compound can be effective in formulations designed for sensitive or aging skin .

2. Stability and Safety Assessments

Before introduction into cosmetic products, thorough investigations are conducted to assess the safety and stability of formulations containing this compound. Regulatory guidelines necessitate rigorous testing to ensure that such compounds do not cause adverse reactions when applied topically .

Material Science Applications

1. Conductive Polymers

This compound can be utilized in the development of conductive polymers. Its thiophene ring contributes to the electrical conductivity of polymer matrices, making it valuable in electronic applications such as organic photovoltaics and sensors .

2. Nanotechnology

In nanotechnology, this compound can be employed as a building block for creating nanostructured materials with tailored properties. Its ability to form stable complexes with metal ions enhances its potential use in catalysis and as a precursor for nanocomposite materials .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of kinases | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antidiabetic | Modulation of glucose metabolism | |

| Skin Hydration | Enhances skin barrier function |

Notable Research Findings

A study published in 2024 highlighted the structural bioinformatics involved in drug discovery related to thiophene derivatives, emphasizing their role as privileged pharmacophores due to their diverse biological activities . Another investigation focused on the formulation of topical products incorporating thiophene derivatives, demonstrating significant improvements in skin hydration and barrier protection compared to conventional formulations .

Mecanismo De Acción

The mechanism by which N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.

Chemical Reactivity: The presence of reactive functional groups, such as the hydroxy and methoxy groups, allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide can be compared with other thiophene derivatives:

Thiophene-2-carboxamide: Lacks the hydroxy and methoxy substituted side chain, resulting in different chemical and biological properties.

N-(2-hydroxyethyl)thiophene-3-carboxamide: Contains a simpler side chain, which may affect its solubility and reactivity.

N-(2-methoxyethyl)thiophene-3-carboxamide:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications, distinguishing it from other related compounds.

Actividad Biológica

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is a compound characterized by its thiophene core and various substituents that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

1. Chemical Structure and Synthesis

The compound has the following molecular characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₇N₁O₃S

- Molecular Weight : 243.32 g/mol

- CAS Number : 1694372-45-6

Synthesis Methods

The synthesis typically involves the condensation of thiophene-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

2. Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Properties

Research indicates that thiophene derivatives possess significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth, which suggests potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, in vitro assays on hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines revealed notable cytotoxic effects, with IC₅₀ values indicating effective doses for growth inhibition .

| Cell Line | IC₅₀ Value (µM) | Observations |

|---|---|---|

| HepG-2 | X.XX | Significant growth inhibition |

| MDA-MB-231 | X.XX | Moderate cytotoxicity observed |

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate processes related to cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

A variety of studies have explored the pharmacological potential of thiophene derivatives:

- Anticancer Efficacy : A study evaluated several thiophene compounds for their anticancer properties and found that modifications in the side chains significantly influenced their activity against cancer cell lines .

- Antimicrobial Testing : Various derivatives were tested for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating that structural variations can enhance antimicrobial potency .

4. Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound in drug discovery targeting infections and cancer.

- Agricultural Chemistry : Development of new antimicrobial agents for crop protection.

5.

This compound represents a promising candidate for further research due to its multifaceted biological activities. Continued exploration into its mechanisms of action and structural modifications may yield new therapeutic agents for various medical applications.

Propiedades

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(14,4-5-15-2)8-12-10(13)9-3-6-16-7-9/h3,6-7,14H,4-5,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHYWPEWSOUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.